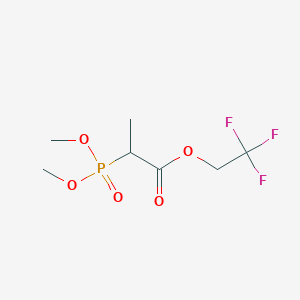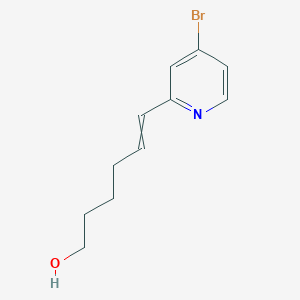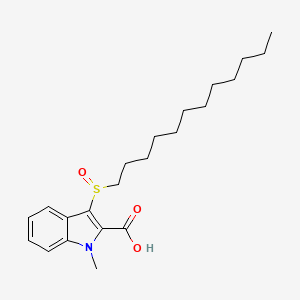![molecular formula C16H15FN2O B14198562 N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide CAS No. 833455-92-8](/img/structure/B14198562.png)
N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane carboxamide group attached to a pyridine ring, which is further substituted with a 3-fluorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in fibrosis, thereby reducing the formation of fibrotic tissue .
Comparison with Similar Compounds
Similar Compounds
- N-{[6-(2-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide
- N-{[6-(4-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide
Uniqueness
N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for studying structure-activity relationships.
Properties
CAS No. |
833455-92-8 |
|---|---|
Molecular Formula |
C16H15FN2O |
Molecular Weight |
270.30 g/mol |
IUPAC Name |
N-[[6-(3-fluorophenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15FN2O/c17-13-4-1-3-12(9-13)15-6-2-5-14(19-15)10-18-16(20)11-7-8-11/h1-6,9,11H,7-8,10H2,(H,18,20) |
InChI Key |
NGYRMEAZODOOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=NC(=CC=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)


![L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane](/img/structure/B14198527.png)


